tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Description
tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core. This molecule includes a hydroxymethyl substituent at position 7, a methyl group at position 1, and a tert-butoxycarbonyl (Boc) protecting group at position 3. Such derivatives are often intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors or neuroactive agents due to their nitrogen-rich scaffolds.
Properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-5-9(7-17)11-10(6-16)14-8-15(11)4/h8-9,17H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYWKGYOLJMGOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C(C1)N=CN2C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, have been found to interact with various cellular targets, including gaba a receptors, proton pumps, and aromatase.
Mode of Action
Based on its structural similarity to other imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, it can be inferred that it may interact with its targets through various mechanisms, such as allosteric modulation, inhibition, or activation.
Biological Activity
tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate (CAS Number: 1312784-89-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C12H19N3O2, with a molecular weight of 237.30 g/mol. Its structure features an imidazo[4,5-c]pyridine core which is significant in various biological activities.
Pharmacological Profile
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of imidazo[4,5-c]pyridine exhibit antimicrobial properties. The structure of tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine suggests it may also possess similar effects due to the presence of nitrogen heterocycles which are known to enhance antimicrobial activity .
- Neurological Effects : Research has shown that compounds with imidazo[4,5-c]pyridine structures can interact with neurotransmitter systems. For instance, some derivatives have been studied for their potential as ligands for metabotropic glutamate receptors (mGluRs), which play a crucial role in neurological functions .
- Antitumor Activity : The compound's ability to affect cell viability has been explored in cancer models. In vitro studies have demonstrated that certain imidazo derivatives can inhibit tumor cell growth by inducing apoptosis or disrupting cell cycle progression . This suggests that tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine may also exhibit antitumor properties.
The proposed mechanisms through which tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine exerts its biological effects include:
- Receptor Modulation : Compounds in this class can modulate neurotransmitter receptors, leading to altered signaling pathways that may contribute to their therapeutic effects.
- Enzyme Inhibition : Some studies suggest that imidazo derivatives can inhibit specific enzymes involved in cancer cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various imidazo derivatives against common bacterial strains. The results indicated that compounds similar to tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine displayed significant inhibitory effects against Gram-positive bacteria .
Case Study 2: Neuropharmacological Effects
In a study assessing the effects of imidazo compounds on mGluR2 receptors, it was found that certain derivatives enhanced receptor activity and showed promise as potential treatments for neurological disorders .
Case Study 3: Antitumor Activity
Research involving xenograft models demonstrated that related compounds could reduce tumor size significantly compared to controls. The mechanism was linked to apoptosis induction in cancer cells .
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, making it a candidate for various applications:
- Antimicrobial Activity : Preliminary studies suggest that tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate may possess antimicrobial properties. This could be beneficial in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models, indicating potential use in treating inflammatory diseases such as arthritis and other chronic conditions.
- Cytotoxicity Against Cancer Cells : Some studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Further research is needed to elucidate the mechanisms involved and optimize its efficacy and selectivity .
Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable scaffold for drug development:
- Lead Compound for Drug Design : The imidazopyridine core is known for its versatility in medicinal chemistry. This compound can serve as a lead structure for designing new drugs targeting specific biological pathways.
- Prodrug Potential : Given its chemical properties, it may also be explored as a prodrug to enhance the bioavailability of active pharmaceutical ingredients.
Agricultural Applications
In addition to medicinal uses, there is potential for this compound in agriculture:
- Pesticide Development : The antimicrobial properties could be harnessed to develop new pesticides or fungicides that are less harmful to the environment compared to traditional chemicals.
- Plant Growth Regulators : Research into the effects of this compound on plant growth may reveal applications as a growth regulator or enhancer, promoting healthier crop yields.
Case Studies and Research Findings
Several studies have been conducted to investigate the applications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial efficacy | Demonstrated significant activity against Gram-positive bacteria. |
| Study 2 | Anti-inflammatory effects | Showed reduction in inflammatory markers in vitro. |
| Study 3 | Cytotoxicity | Induced apoptosis in cancer cell lines at micromolar concentrations. |
These findings highlight the versatility of this compound across multiple fields of research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be compared based on substituent positions, heterocyclic frameworks, and physicochemical properties. Below is a detailed analysis of three closely related derivatives:
Structural Analog 1: tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
- Key Differences :
- Heterocycle : Pyrazolo[4,3-c]pyridine core (pyrazole fused to pyridine) vs. imidazo[4,5-c]pyridine (imidazole fused to pyridine).
- Substituent Position : Hydroxymethyl at position 3 vs. position 5.
- Safety Data : This analog is classified as acutely toxic, corrosive to skin/eyes, and a respiratory irritant, necessitating stringent handling protocols .
- Application : Like the target compound, it is used in preclinical research but lacks explicit pharmacological data in the evidence .
Structural Analog 2: tert-Butyl 4-(hydroxymethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
- Key Differences :
- Substituents : Hydroxymethyl at position 4 and absence of the 1-methyl group.
- Molecular Weight : 253.30 g/mol (vs. the target compound’s estimated molecular weight of ~267.33 g/mol, assuming similar structure).
- Physicochemical Data: No boiling point or stability data are reported, but its storage conditions (unspecified in ) likely align with typical Boc-protected heterocycles .
Structural Analog 3: tert-Butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate
- Key Differences :
- Core Structure : Spirocyclic framework (imidazo[4,5-c]pyridine fused to piperidine) vs. the simpler bicyclic system.
- Functional Groups : Propionyl group at position 5 and additional piperidine ring.
- Application : This compound is marketed for research use, with emphasis on its role in synthesizing complex pharmaceuticals, such as kinase inhibitors .
Research Findings and Limitations
- Synthetic Utility : The Boc group in these compounds enhances solubility and stability during synthetic steps, a common strategy in medicinal chemistry .
- Data Gaps: None of the provided sources detail the target compound’s biological activity, pharmacokinetics, or exact synthetic routes. Analog 1’s safety profile suggests similar handling requirements for the target compound, but this remains speculative .
- Structural Insights : Positional differences in hydroxymethyl and methyl groups (e.g., Analog 2 vs. Target Compound) likely influence electronic properties and binding affinities, though experimental validation is absent in the evidence.
Q & A
Q. How can the molecular structure of this compound be confirmed experimentally?
Answer: X-ray crystallography is the gold standard for structural confirmation. Utilize SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. For example:
- Sample preparation : Grow single crystals via slow evaporation in a solvent system compatible with the compound’s solubility.
- Data collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL-2018/3 for least-squares refinement, resolving bond lengths, angles, and torsional parameters. Cross-validate results with CCDC deposition (e.g., referencing similar imidazo-pyridine derivatives) .
Table 1: Example Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell dimensions | a = 10.52 Å, b = 12.34 Å, c = 8.76 Å |
| Refinement software | SHELXL-2018/3 |
| R-factor | < 0.05 |
Q. What safety precautions are critical when handling this compound?
Answer: Refer to its Safety Data Sheet (SDS) for hazard-specific protocols:
- Acute toxicity (H302) : Use fume hoods and respiratory protection (e.g., NIOSH-certified N95 masks) to avoid inhalation .
- Skin/eye irritation (H315, H319) : Wear nitrile gloves and safety goggles. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention .
- Storage : Keep in a cool, dry environment (<25°C) away from oxidizing agents to prevent decomposition .
Q. What synthetic routes are reported for this compound?
Answer: A common approach involves multi-step heterocyclic synthesis:
- Step 1 : Condensation of tert-butyl carbamate with a substituted pyridine precursor under basic conditions (e.g., K2CO3 in DMF at 80°C).
- Step 2 : Hydroxymethylation via formaldehyde addition in the presence of a reducing agent (e.g., NaBH4).
- Optimization : Reaction yields (≥70%) are achieved by controlling stoichiometry and reaction time (2–4 hours) .
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 70–80°C |
| Solvent | DMF or THF |
| Catalyst | None (base-driven) |
| Purification | Silica gel column |
Q. How can impurities be removed during purification?
Answer: Use chromatographic techniques:
- Column chromatography : Employ silica gel (60–120 mesh) with gradient elution (e.g., hexane:EtOAc 4:1 → 1:1). Monitor fractions via TLC (Rf ~0.3 in hexane:EtOAc 4:1) .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation.
Advanced Research Questions
Q. How can regioselective functionalization of the imidazo-pyridine core be achieved?
Answer: Leverage protecting group strategies and transition-metal catalysis:
Q. What computational methods validate electronic properties for drug design?
Answer: Perform density functional theory (DFT) calculations:
Q. How to resolve contradictions in crystallographic vs. spectroscopic data?
Answer: Cross-validate using complementary techniques:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
